Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate
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Overview
Description
Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethylsulfanyl group attached to the pyridine ring, which imparts unique chemical and physical properties. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its stability and reactivity.
Mechanism of Action
Target of Action
Methyl 3-(Trifluoromethylsulfanyl)pyridine-2-carboxylate, also known as Methyl 3-((trifluoromethyl)thio)picolinate or 3-(Trifluoromethylthio)-2-pyridinecarboxylic acid methyl ester, is a compound with a trifluoromethylpyridine (TFMP) structural motif . TFMP derivatives have been used in the agrochemical and pharmaceutical industries Tfmp derivatives are known to be used in the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to be used in the protection of crops from pests , suggesting that they may affect biochemical pathways related to pest resistance in crops.
Result of Action
Tfmp derivatives are known to be used in the protection of crops from pests , suggesting that they may have pesticidal effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate typically involves the introduction of the trifluoromethylsulfanyl group to the pyridine ring. One common method is the reaction of 3-chloromethylpyridine-2-carboxylate with trifluoromethylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and yield. The process involves the use of a catalyst, such as palladium on carbon, to promote the reaction between the starting materials. The reaction conditions are optimized to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a trifluoromethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfanyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of trifluoromethyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate can be compared with other trifluoromethylpyridine derivatives:
Methyl 3-(trifluoromethyl)pyridine-2-carboxylate: Lacks the sulfanyl group, resulting in different reactivity and biological activity.
Methyl 3-(trifluoromethylsulfonyl)pyridine-2-carboxylate: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and applications.
Methyl 3-(trifluoromethylthio)pyridine-2-carboxylate: Similar to the sulfanyl derivative but with different oxidation states, affecting its reactivity and stability.
The uniqueness of this compound lies in its specific combination of the trifluoromethylsulfanyl group with the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c1-14-7(13)6-5(3-2-4-12-6)15-8(9,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWGIICVWNAURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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